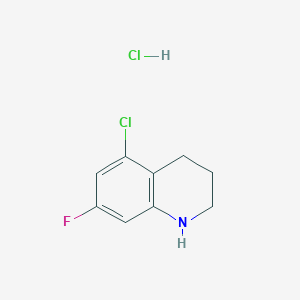

盐酸5-氯-7-氟-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related quinoline derivatives, which are important in various fields such as drug development and analytical chemistry. For instance, structures containing the 8-hydroxyquinoline scaffold are noted for their potential in anticancer drug development . Similarly, tetrahydroquinoline derivatives have been synthesized and characterized, indicating the versatility of the quinoline core in chemical synthesis .

Synthesis Analysis

The synthesis of quinoline derivatives can involve multiple steps, including acylation, cyclization, and halogenation. For example, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was synthesized from 3,4-dimethoxy phenethylamine through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Similarly, chlorination and iodination of 8-methylquinoline have been performed to obtain 5-chloro- and 5-iodo-8-methylquinoline, respectively .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often complex and can be elucidated using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of a 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino derivative was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . The structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate was also assigned by spectroscopic techniques and crystallographic study, highlighting the planarity of the central ester fragment and the presence of non-classical hydrogen bonds .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including halogenation and derivatization. Chloroisothiocyanatoquinolines have been used as fluorogenic derivatizing agents for primary and secondary amines, producing fluorescent thiazoloquinolines upon reaction . The halogenation of 8-methylquinoline has been achieved using chlorine or iodine, and subsequent bromination with N-bromosuccinimide has been used to introduce bromomethyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure and substituents. For example, the presence of halogen atoms can lead to the formation of halogen bonds, which can direct the supramolecular assembly of the molecules . The solubility and reactivity of these compounds can vary, as seen in the case of chloroisothiocyanatoquinolines, where hydrolysis in aqueous base can interfere with derivatization reactions .

科学研究应用

合成和药理潜力喹啉衍生物的研究已导致合成具有显著药理特性的化合物。例如,新型氟喹诺酮的合成显示出相当大的抗菌活性,突显了这些化合物在对抗微生物感染中的潜力(Prasad 等,2017)(Prasad 等,2017)。类似地,对 5-芳基-2,3,5,6-四氢咪唑并[2,1-a]异喹啉-5-醇的探索证明了潜在的抗抑郁活性,表明喹啉衍生物在心理健康障碍中的治疗范围(Houlihan 等,1983)(Houlihan 等,1983)。

抗氧化和促氧化作用4-羟基喹啉衍生物对自由基引发的红细胞溶血的抗氧化或促氧化作用的研究揭示了这些化合物在不同条件下的复杂行为。发现诸如 7-氟-4-羟基喹啉之类的衍生物可以根据其环境充当抗氧化剂或促氧化剂,表明在生物系统中作用微妙(Liu 等,2002)(Liu 等,2002)。

化学传感和金属离子选择性喹啉衍生物也已应用于化学传感器的开发中。例如,合成 5-氯-8-羟基喹啉取代的氮杂冠醚已证明对金属离子(如 Mg2+ 和 Fe3+)具有高度选择性的传感能力,展示了这些化合物在分析化学和环境监测中的潜力(Bordunov 等,1996)(Bordunov 等,1996)。

与生物分子的相互作用使用荧光光谱进一步研究氟代二氢喹唑啉衍生物与人血清白蛋白之间的相互作用,提供了这些化合物如何与蛋白质相互作用的见解。研究结果表明,苯环上的氟取代可以增强与人血清白蛋白的相互作用,指出了结构修饰在确定这些化合物的生物活性中的重要性(Wang 等,2016)(Wang 等,2016)。

安全和危害

属性

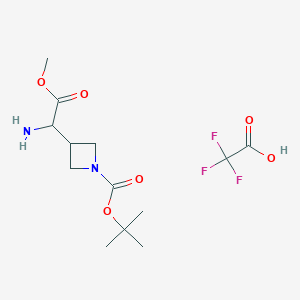

IUPAC Name |

5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN.ClH/c10-8-4-6(11)5-9-7(8)2-1-3-12-9;/h4-5,12H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPZUHRDJSQECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Cl)F)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

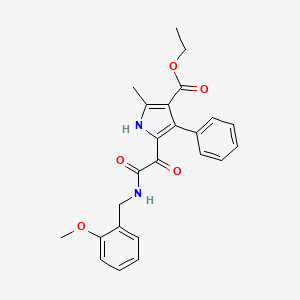

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)

![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

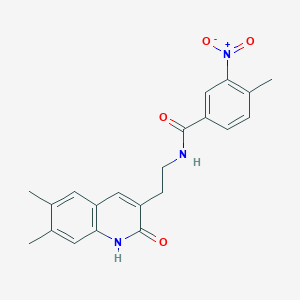

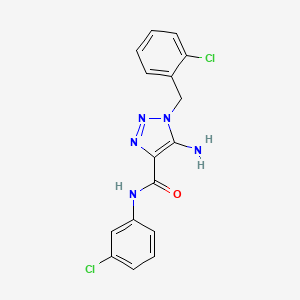

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)